

# Sulfo-Cyanine5.5 Amine: A Technical Guide for Advanced Fluorescence Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sulfo-Cyanine5.5 amine**

Cat. No.: **B12409592**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, advantages, and applications of **Sulfo-Cyanine5.5 amine**, a superior far-red fluorescent dye. Designed for professionals in research and drug development, this document provides detailed quantitative data, experimental protocols, and visualizations to facilitate its integration into advanced studies.

## Core Features and Advantages

**Sulfo-Cyanine5.5 amine** is a highly water-soluble fluorescent dye specifically engineered for near-infrared (NIR) applications, including *in vivo* imaging.<sup>[1][2]</sup> Its structure incorporates four sulfonate groups, which impart excellent hydrophilicity, a key advantage for biological applications in aqueous environments.<sup>[1][2][3][4]</sup> This high water solubility minimizes the need for organic solvents and reduces the tendency of the dye to aggregate, a common issue with more hydrophobic dyes.

The dye possesses a primary aliphatic amine group, which allows for covalent conjugation to various electrophilic groups on target biomolecules, such as activated esters (e.g., NHS esters) or epoxides.<sup>[1][2][3][4]</sup> This amine group is separated from the fluorophore by a linker, which helps to maintain the fluorescence properties of the dye after conjugation.<sup>[1][2]</sup>

Key advantages of **Sulfo-Cyanine5.5 amine** include:

- High Water Solubility: The presence of sulfonate groups ensures excellent solubility in aqueous buffers, simplifying experimental workflows and improving the performance of bioconjugates.[1][2][3][4]
- Far-Red to Near-Infrared (NIR) Fluorescence: With an excitation maximum around 673-675 nm and an emission maximum around 691-694 nm, Sulfo-Cyanine5.5 operates in a spectral region with minimal autofluorescence from biological tissues, leading to a high signal-to-noise ratio in imaging applications.[1][5]
- High Molar Extinction Coefficient and Quantum Yield: Sulfo-Cyanine5.5 exhibits a very high molar extinction coefficient and a good fluorescence quantum yield, resulting in exceptionally bright fluorescent conjugates.[1][5]
- Versatile Conjugation Chemistry: The primary amine group enables straightforward covalent labeling of a wide range of biomolecules, including proteins, antibodies, and nucleic acids.[1][2][3][4][6]
- Enhanced Photostability: As a member of the cyanine dye family, it offers good photostability, which is crucial for demanding imaging experiments.[5]

## Quantitative Data

The photophysical and chemical properties of **Sulfo-Cyanine5.5 amine** are summarized in the tables below for easy reference and comparison.

Table 1: Spectral Properties of **Sulfo-Cyanine5.5 Amine**

Property	Value	Reference
Excitation Maximum ( $\lambda_{\text{ex}}$ )	673 nm	<a href="#">[1]</a>
Emission Maximum ( $\lambda_{\text{em}}$ )	691 nm	<a href="#">[1]</a>
Molar Extinction Coefficient ( $\epsilon$ )	211,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	<a href="#">[1]</a>
Fluorescence Quantum Yield ( $\Phi$ )	0.21	<a href="#">[1]</a>
Correction Factor (CF <sub>260</sub> )	0.09	<a href="#">[1]</a>
Correction Factor (CF <sub>280</sub> )	0.11	<a href="#">[1]</a>

Table 2: General Properties of **Sulfo-Cyanine5.5 Amine**

Property	Value	Reference
Molecular Weight	1077.41 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>46</sub> H <sub>54</sub> K <sub>2</sub> N <sub>4</sub> O <sub>13</sub> S <sub>4</sub>	<a href="#">[1]</a>
Appearance	Dark blue solid	<a href="#">[1]</a>
Solubility	Highly soluble in water	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Storage Conditions	-20°C in the dark, desiccated	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

The following section details a general methodology for the conjugation of **Sulfo-Cyanine5.5 amine** to a protein containing accessible carboxyl groups using EDC/Sulfo-NHS chemistry. This two-step process first activates the carboxyl groups on the protein to form a more stable amine-reactive intermediate, which then reacts with the amine group of the Sulfo-Cyanine5.5 dye.

### Protocol: Covalent Conjugation of Sulfo-Cyanine5.5 Amine to a Protein via EDC/Sulfo-NHS Chemistry

#### I. Materials and Reagents:

- Protein to be labeled (with accessible carboxyl groups)
- **Sulfo-Cyanine5.5 amine**
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

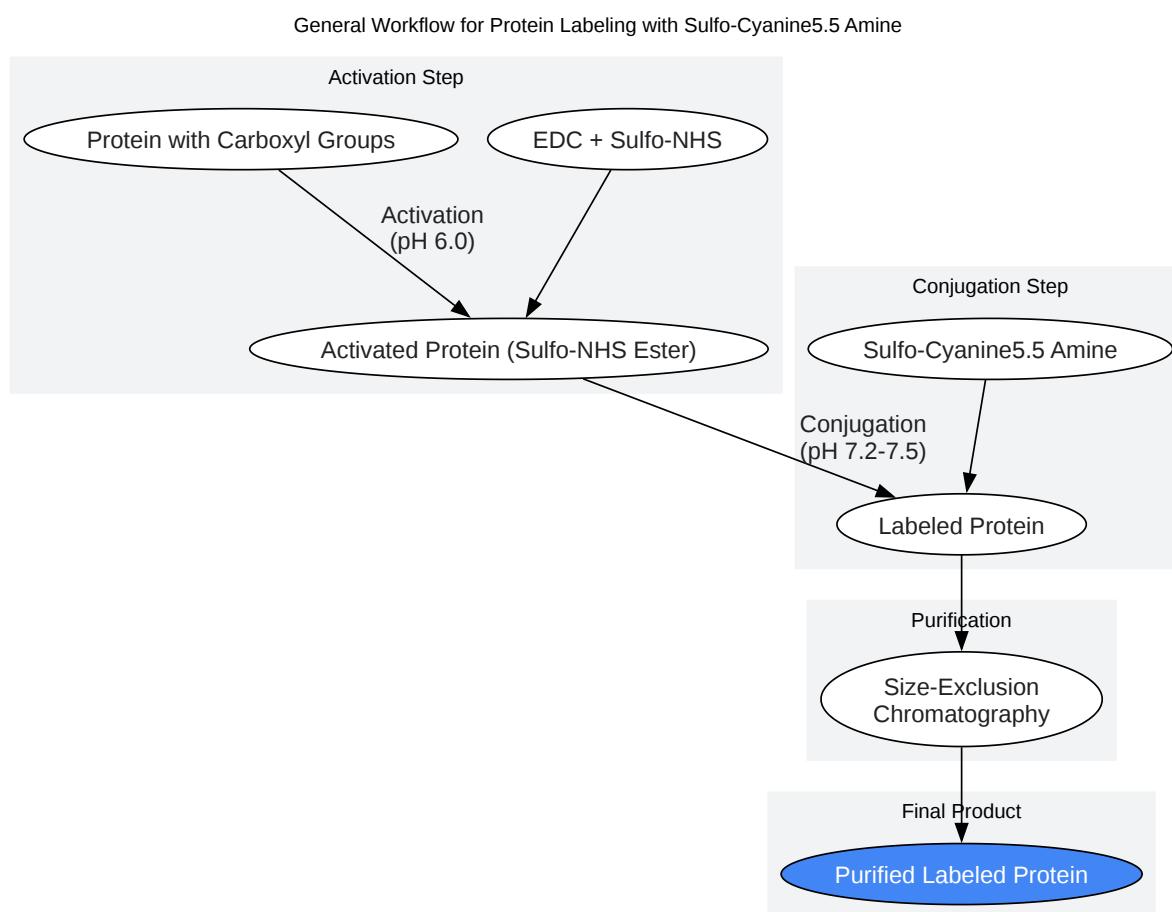
## II. Procedure:

- Protein Preparation:
  - Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
  - Ensure the buffer is free of extraneous amines or carboxylates.
- Activation of Protein Carboxyl Groups:
  - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
  - Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.
  - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
- Removal of Excess Activation Reagents (Optional but Recommended):

- To improve the efficiency of the subsequent conjugation step, remove excess EDC and Sulfo-NHS by buffer exchange into the Coupling Buffer using a desalting column (e.g., Sephadex G-25).
- Conjugation of **Sulfo-Cyanine5.5 Amine**:
  - Prepare a stock solution of **Sulfo-Cyanine5.5 amine** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  - Add the **Sulfo-Cyanine5.5 amine** stock solution to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Quenching of the Reaction:
  - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.
  - Incubate for 30 minutes at room temperature.
- Purification of the Conjugate:
  - Separate the labeled protein from unreacted dye and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
  - Collect the fractions containing the fluorescently labeled protein.
- Characterization of the Conjugate:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~673 nm (for Sulfo-Cyanine5.5).

## Visualizations

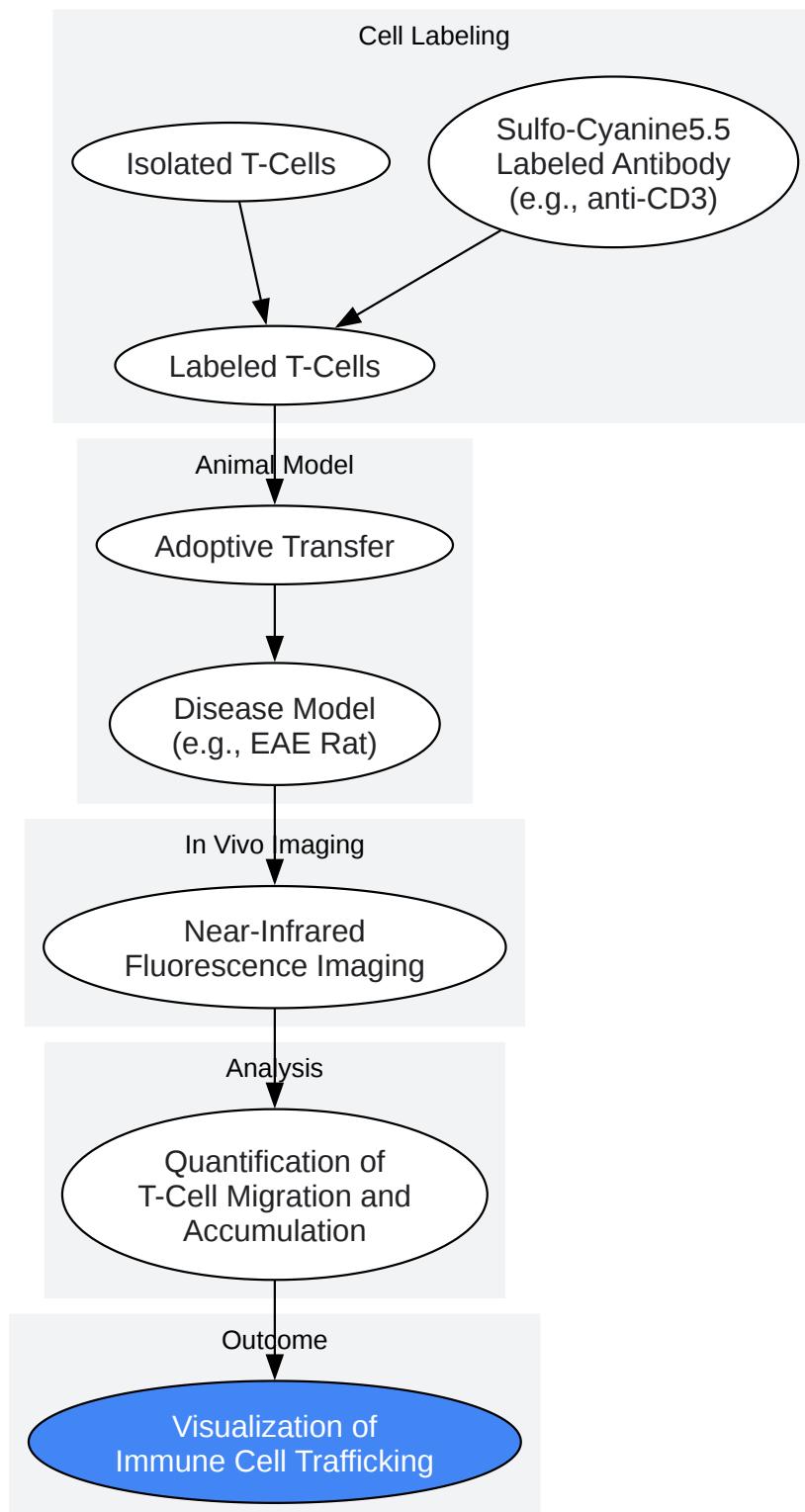
The following diagrams illustrate key concepts and workflows related to the use of **Sulfo-Cyanine5.5 amine**.



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Caption: Workflow for protein labeling with **Sulfo-Cyanine5.5 amine**.

## In Vivo T-Cell Tracking Experimental Workflow

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Caption: Workflow for in vivo T-cell tracking using Sulfo-Cyanine5.5.

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- To cite this document: BenchChem. [Sulfo-Cyanine5.5 Amine: A Technical Guide for Advanced Fluorescence Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12409592#key-features-and-advantages-of-sulfo-cyanine5-5-amine>]

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